molecular formula C16H11Cl4NO2 B156235 Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester CAS No. 1914-42-7

Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester

Cat. No. B156235
CAS RN: 1914-42-7
M. Wt: 391.1 g/mol
InChI Key: VXDOUSCYWPUBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a chemical compound that belongs to the class of carbamates. It is commonly known as Sevin, which is a pesticide used in agriculture to control pests. Sevin has been widely used due to its low toxicity to mammals and its effectiveness against a broad range of pests.

Mechanism Of Action

The mechanism of action of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system. This overstimulation can lead to convulsions, paralysis, and ultimately death.

Biochemical And Physiological Effects

The biochemical and physiological effects of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester are mainly due to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can lead to a variety of symptoms such as convulsions, tremors, and respiratory failure. It can also affect the cardiovascular system, leading to changes in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, its use in lab experiments is limited by its toxicity and potential health hazards.

Future Directions

There are several future directions for the study of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester. One area of research is the development of safer and more effective pesticides that do not have the potential health hazards associated with carbamates. Another area of research is the development of antidotes for carbamate poisoning that can be used in emergency situations. Finally, further research is needed to understand the long-term effects of exposure to carbamates on human health and the environment.
Conclusion:
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a carbamate pesticide that has been widely used in agriculture. Its unique properties have made it a useful tool for scientific research, particularly in the study of the nervous system. However, its use is limited by its toxicity and potential health hazards. Further research is needed to develop safer and more effective pesticides, antidotes for carbamate poisoning, and to understand the long-term effects of exposure to carbamates on human health and the environment.

Synthesis Methods

The synthesis of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the reaction of fluorene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction results in the formation of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester, which can be purified by recrystallization.

Scientific Research Applications

Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has been widely used in scientific research due to its unique properties. It has been used as a model compound to study the behavior of carbamates in the environment. It has also been used to investigate the metabolism of carbamates in animals and humans. In addition, it has been used as a tool to study the mechanism of action of carbamate pesticides.

properties

CAS RN

1914-42-7

Product Name

Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester

Molecular Formula

C16H11Cl4NO2

Molecular Weight

391.1 g/mol

IUPAC Name

ethyl N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C16H11Cl4NO2/c1-2-23-16(22)21-15-12(18)10-6-7-5-8(17)3-4-9(7)11(10)13(19)14(15)20/h3-5H,2,6H2,1H3,(H,21,22)

InChI Key

VXDOUSCYWPUBGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl

Other CAS RN

1914-42-7

synonyms

N-(1,3,4,7-Tetrachloro-9H-fluoren-2-yl)carbamic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.